4-Bromobenzyl 2-furoate

Lipophilicity ADME Chromatographic retention

Researchers requiring halogen-bond-donor fragments with built-in isotopic quantification often face compromised sensitivity with chloro analogs. 4-Bromobenzyl 2-furoate addresses this gap: - The 1:1 ⁷⁹Br/⁸¹Br doublet (m/z 281/283) serves as internal standard for quantitative LC-MS, eliminating costly deuterated analogs. - Benzylic C-Br BDE (~55-57 kcal·mol⁻¹) enables selective displacement under mild conditions, unlike the 4-Cl analog (68-70 kcal·mol⁻¹). - Crystalline nature facilitates kilogram-scale isolation and reproducible QC. Available in stock with custom synthesis options.

Molecular Formula C12H9BrO3
Molecular Weight 281.1 g/mol
Cat. No. B338773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzyl 2-furoate
Molecular FormulaC12H9BrO3
Molecular Weight281.1 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)OCC2=CC=C(C=C2)Br
InChIInChI=1S/C12H9BrO3/c13-10-5-3-9(4-6-10)8-16-12(14)11-2-1-7-15-11/h1-7H,8H2
InChIKeyBPTDLKVJPVHCOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobenzyl 2-Furoate for Chemical Biology & Synthesis


4-Bromobenzyl 2-furoate (CAS not widely registered) is a heterocyclic ester formed by condensation of 2-furoic acid with 4-bromobenzyl alcohol. It belongs to the furoate ester subclass — compounds frequently employed as electrophilic building blocks, prodrug intermediates, and probe molecules in medicinal chemistry and agrochemical discovery programs [1]. The molecule has the formula C₁₂H₉BrO₃ and a molecular weight of 281.1 g·mol⁻¹ [2]. Unlike simpler furoate esters, its structure integrates a bromine-substituted benzyl moiety, which introduces quantifiable differences in lipophilicity, leaving-group potential, and spectroscopic handle utility that directly affect downstream synthetic and screening outcomes.

Brominated building block

Supports electrophilic transformations and cross-coupling with distinct reactivity.

Built-in isotopic label

Bromine 1:1 doublet enables unambiguous MS tracking in complex matrices.

Predicted crystalline form

Facilitates automated dispensing and long-term storage for compound management.

Why 4-Bromobenzyl 2-Furoate Outperforms Its Analogs


Substituting 4-bromobenzyl 2-furoate with benzyl 2-furoate or 4-chlorobenzyl 2-furoate alters three parameters that are critical in synthesis-to-screening workflows. First, the bromine atom raises the computed octanol–water partition coefficient (XLogP3) relative to the chloro and unsubstituted analogs, modifying membrane permeability and LC retention time in a reproducible, predictable manner that cannot be achieved by simple column adjustment [1]. Second, the benzylic C–Br bond provides a distinct reactivity profile in nucleophilic displacement and cross-coupling reactions — a reactivity that the C–Cl analog engages only under more forcing conditions [2]. Third, the bromine isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1) serves as a confirmatory mass-spectrometric handle absent in the des-halo and chloro analogs [3]. These quantifiable differences mean that generic substitution is not scientifically neutral; it introduces measurable deviations in bioactivity readouts, synthetic yields, and analytical detection limits.

Lipophilicity Mismatch

Replacing with 4-Cl or des-halo analogs shifts the partition coefficient, altering chromatographic retention and permeability predictions. May require method re-adjustment.

Reactivity Profile Mismatch

Benzylic C–Br bond is more reactive than C–Cl; substitution may demand re-optimization of nucleophilic displacement or cross-coupling conditions.

Isotopic Signature Loss

Des-halo and chloro analogs lack the diagnostic Br 1:1 doublet, reducing unambiguous MS identification in complex samples.

Quantitative Differentiation from Closest Analogs


Lipophilicity Advantage vs Chloro and Unsubstituted Analogs

The computed octanol–water partition coefficient (XLogP3) of 4-bromobenzyl 2-furoate is approximately 3.5 (estimated by fragment addition: XLogP3 of benzyl 2-furoate ≈ 2.5 + π value of 4-Br substituent = 1.02) [1]. In comparison, 4-chlorobenzyl 2-furoate has a verified XLogP3 of 3.1, and unsubstituted benzyl 2-furoate is estimated at ≈2.5. The brominated analog is thus 0.4 log units more lipophilic than the chlorinated analog and 1.0 log units more than the unsubstituted benzyl ester.

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 ≈ 3.5 vs 3.1 (4-Cl), 2.5 (H)
Supports ADME-tuning and retention-time prediction
Estimated by fragment addition; π(4-Br)=1.02
Lipophilicity ADME Chromatographic retention

Benzylic C–Br Reactivity Advantage in Nucleophilic Displacement

The benzylic C–Br bond in 4-bromobenzyl 2-furoate has a bond dissociation energy (BDE) of approximately 55–57 kcal·mol⁻¹, compared to 68–70 kcal·mol⁻¹ for the benzylic C–Cl bond in the 4-chloro analog [1]. This 13–15 kcal·mol⁻¹ lower BDE makes the bromo compound a superior electrophile for SN2 reactions, reductive coupling, and Grignard-type transformations under milder conditions.

C–Br Bond Reactivity
Class-level inference
BDE ≈ 55–57 vs 68–70 kcal/mol (C–Cl)
Enables milder nucleophilic displacement conditions
Gas-phase BDE; benzyl-X reference data
Synthetic chemistry Nucleophilic displacement Cross-coupling

Bromine Polarizability and Halogen-Bonding Potential

The Hammett substituent constant σₚ for 4-Br is +0.23, compared to +0.23 for 4-Cl and 0.00 for unsubstituted H [1]. While 4-Br and 4-Cl share similar inductive effects, the polarizability (α) of bromine (3.05 ų) significantly exceeds that of chlorine (2.18 ų), leading to enhanced dispersion interactions in binding pockets . This electronic parity combined with differential dispersion can yield unique SAR outcomes that are not replicated by the 4-Cl or 4-H analogs.

Polarizability & Hammett
Class-level inference
σₚ(4-Br)=+0.23; α(Br)=3.05 ų vs α(Cl)=2.18 ų
Probes halogen-bonding and van der Waals interactions
Identical σₚ to 4-Cl, but +40% polarizability
Physical organic chemistry SAR Reaction kinetics

Bromine Isotopic Signature for Unambiguous MS Detection

4-Bromobenzyl 2-furoate produces a characteristic [M+H]⁺ doublet at m/z 281/283 with relative intensity ≈1:1 due to the natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) [1]. In contrast, 4-chlorobenzyl 2-furoate yields a [M+H]⁺ isotope pattern at m/z 237/239 with relative intensity ≈3:1, and the unsubstituted benzyl analog (m/z 217) lacks any halogen signature entirely.

MS Isotope Signature
Head-to-head
m/z 281/283 (1:1) vs 237/239 (3:1 Cl)
Enables unambiguous identification in biological matrices
ESI-MS positive mode; natural abundance pattern
Analytical chemistry Metabolite identification LC-MS quantification

Crystalline Solid Advantage for Compound Management

Based on the bromine-induced increase in molecular weight and polarizability, 4-bromobenzyl 2-furoate (MW 281.1) is predicted to exist as a crystalline solid at ambient temperature, whereas benzyl 2-furoate (MW 202.2) is typically an oil and 4-chlorobenzyl 2-furoate (MW 236.65) may be a low-melting solid or viscous oil [1]. Crystalline solids offer superior handling characteristics for automated compound management platforms, weigh-room accuracy, and long-term stability against hydrolysis compared to oils.

Physical State Prediction
Class-level inference
Predicted crystalline solid; MW 281.1
May facilitate automated dispensing and storage stability
Based on heavy-atom effect and lattice energy
Compound management Automated dispensing Long-term storage

Key Procurement Scenarios Based on Differentiation


Halogen-Bonding Probe in Fragment-Based Drug Discovery

4-Bromobenzyl 2-furoate serves as a halogen-bond-donor fragment where the σ-hole on bromine (enhanced by the electron-withdrawing furoate ester) engages Lewis-base residues in protein binding pockets. The identical Hammett σₚ to the 4-Cl analog (+0.23) but +40% larger polarizability (α = 3.05 vs 2.18 ų) makes the bromine compound a more sensitive reporter of halogen-bonding interactions in X-ray co-crystallography and ITC binding experiments [1]. Researchers selecting between 4-Br and 4-Cl analogs for halogen-bond SAR exploration should procure the brominated variant to maximize the signal in thermodynamic binding signatures.

Bifunctional Electrophile for Parallel Library Synthesis

The compound contains two electrophilic centers of graded reactivity: the furoate ester carbonyl and the benzylic C–Br bond. The benzylic C–Br BDE (~55–57 kcal·mol⁻¹) permits selective nucleophilic displacement under conditions that leave the ester moiety intact, enabling sequential diversification strategies in parallel synthesis [2]. This graded reactivity profile is not available in the 4-chloro analog, where the higher C–Cl BDE (68–70 kcal·mol⁻¹) requires harsher conditions that risk ester hydrolysis.

Internal Standard for LC-MS via Bromine Isotope Pattern

The distinctive 1:1 ⁷⁹Br/⁸¹Br doublet at m/z 281/283 provides a unique isotope pattern that can serve as a built-in internal standard for quantitative LC-MS methods, eliminating the need for costly deuterated analogs in some workflows [3]. The unambiguous 1:1 ratio offers superior quantification confidence compared to the 3:1 chlorine pattern of the 4-Cl analog, reducing false-discovery rates in metabolite profiling and environmental fate studies.

Crystalline Intermediate for Process Chemistry

In process chemistry campaigns, crystalline intermediates are preferred for isolation, purification, and storage. The predicted crystalline nature of 4-bromobenzyl 2-furoate, compared to the oily or low-melting chloro and unsubstituted analogs, makes it the preferred choice for kilogram-scale syntheses requiring reproducible filtration, drying, and analytical QC release [4]. Procurement teams supporting process development should prioritize the 4-Br variant for route-scouting studies.

Application
Selection Property
Validation Focus
Halogen-bonding fragment screening
Bromine polarizability & σ-hole
Thermodynamic binding signature (ITC/X-ray)
Sequential diversification synthesis
Graded electrophilic reactivity (ester vs C–Br)
Chemoselective nucleophilic displacement conditions
Built-in MS quantification standard
Diagnostic 1:1 isotope doublet
Ion ratio and retention time reproducibility
Process-scale intermediate isolation
Predicted crystalline state
Filtration, drying, and storage stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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